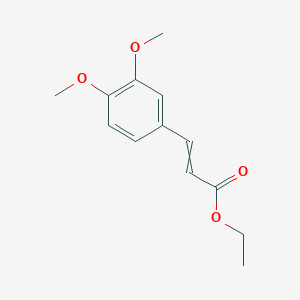
ethyl 3-(3,4-dimethoxyphenyl)acrylate
Descripción general
Descripción
ethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethyl ester group attached to the prop-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(3,4-dimethoxyphenyl)propionic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: ethyl 3-(3,4-dimethoxyphenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)propionic acid.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 3-(3,4-dimethoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as an electron acceptor, stabilizing reactive intermediates and facilitating the formation of stable products. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
ethyl 3-(3,4-dimethoxyphenyl)acrylate can be compared with other cinnamic acid derivatives, such as:
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but lacks the ester group, leading to different reactivity and applications.
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: Contains an additional hydroxyl group, which can influence its chemical and biological properties.
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate:
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3 |
Clave InChI |
SUFLQJBENWTBOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













